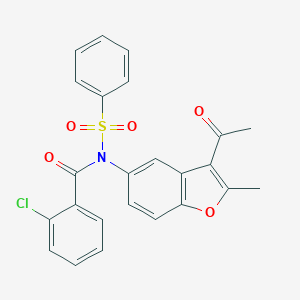
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C24H18ClNO5S and its molecular weight is 467.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, mechanisms of action, and biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H21ClN2O5S
- Molecular Weight : 459.5 g/mol
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the benzenesulfonyl group and a chlorobenzamide moiety enhances its potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Core : Cyclization reactions using appropriate precursors.
- Acetylation and Methylation : Introduction of acetyl and methyl groups.
- Sulfonylation : Attachment of the benzenesulfonyl group.
- Amidation : Formation of the benzamide moiety through reaction with an amine.
These steps are crucial for achieving the desired biological properties of the compound.
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 15 | Induction of apoptosis via ROS generation |
| MCF7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptosis pathways |
The compound was shown to induce apoptosis in K562 cells through increased reactive oxygen species (ROS) levels, which disrupt mitochondrial function and activate caspases, leading to programmed cell death .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is critical in inflammatory responses. The ability to modulate these pathways positions it as a candidate for further investigation in inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity, which is crucial in cancer metabolism.
- Receptor Modulation : Interaction with cellular receptors alters signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.
Study on Apoptosis Induction
In a controlled study involving K562 leukemia cells, researchers treated cells with varying concentrations of the compound over 48 hours. The results indicated a significant increase in caspase 3 and 7 activities, confirming its role in apoptosis induction. Specifically, after 48 hours, caspase activity increased by over 200% compared to control groups .
Comparative Analysis with Other Compounds
When compared to other benzofuran derivatives, this compound exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity levels than standard chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-15(27)23-16(2)31-22-13-12-17(14-20(22)23)26(24(28)19-10-6-7-11-21(19)25)32(29,30)18-8-4-3-5-9-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPHSFYOLVVQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














